molecular formula C17H17NO3S2 B5594234 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

Cat. No.: B5594234
M. Wt: 347.5 g/mol
InChI Key: RSEDHKBDOFWBFB-CMDGGOBGSA-N
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Description

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring, a cycloheptathiophene ring, and a carboxylic acid group

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its intended use, which is not provided in the available information .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results . As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and applications involving this compound are not specified in the search results . Its potential uses would depend on its physical and chemical properties, as well as its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to enhance reaction rates and yields . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and potassium tert-butoxide, have been developed to produce thiophene derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiophene ring and the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is unique due to its combination of a thiophene ring and a cycloheptathiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-14(9-8-11-5-4-10-22-11)18-16-15(17(20)21)12-6-2-1-3-7-13(12)23-16/h4-5,8-10H,1-3,6-7H2,(H,18,19)(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEDHKBDOFWBFB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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